Human Oral Bioavailability: Dibenzoyl Thiamine Demonstrates >2-Fold Higher Apparent Absorption Versus Thiamine Hydrochloride
In a controlled human absorption study, dibenzoylthiamine (DBT) exhibited apparent absorption percentages more than two times that of thiamine hydrochloride when administered orally to healthy male subjects at doses equivalent to 10 mg or 30 mg thiamine hydrochloride [1]. This represents a quantifiable >100% improvement in systemic availability of the parent vitamin. The urinary excretion of thiamine following DBT administration was also correspondingly higher than with thiamine hydrochloride, confirming enhanced systemic delivery [1].
| Evidence Dimension | Apparent oral absorption percentage |
|---|---|
| Target Compound Data | >2× absorption of thiamine hydrochloride |
| Comparator Or Baseline | Thiamine hydrochloride (absorption set as baseline; ~1×) |
| Quantified Difference | >2-fold higher (>100% increase) |
| Conditions | Human study; healthy men; 10 mg or 30 mg oral doses (thiamine hydrochloride equivalent) |
Why This Matters
Procurement for oral formulations targeting thiamine deficiency or neurological conditions must prioritize compounds with established >2-fold bioavailability advantage to achieve therapeutic plasma levels with lower administered doses.
- [1] Fujii Y, et al. [Human Experiments on the Absorption of Thiamine and Fat-soluble Thiamine Derivatives]. Vitamins (Japan). 1962;26(4):314-318. doi:10.20632/vso.26.4_314. View Source
